![molecular formula C25H30F4N2O B10794259 7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 932016-31-4](/img/structure/B10794259.png)
7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluoropiperidine moiety, a trifluoromethylphenyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of reductive amination, where a precursor amine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often include solvents like methanol and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropiperidine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as receptors or enzymes. The fluoropiperidine and trifluoromethylphenyl groups may enhance binding affinity and specificity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of fluoropiperidine and trifluoromethylphenyl groups
Properties
CAS No. |
932016-31-4 |
---|---|
Molecular Formula |
C25H30F4N2O |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H30F4N2O/c1-30-16-19-15-22(32-14-2-11-31-12-9-21(26)10-13-31)7-8-23(19)24(17-30)18-3-5-20(6-4-18)25(27,28)29/h3-8,15,21,24H,2,9-14,16-17H2,1H3 |
InChI Key |
OCBPATCVPDEFSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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